molecular formula C7H6ClN3 B11917204 5-Chloroimidazo[1,2-A]pyridin-2-amine

5-Chloroimidazo[1,2-A]pyridin-2-amine

Cat. No.: B11917204
M. Wt: 167.59 g/mol
InChI Key: IZQJESYHGLHPAK-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 5-position of the imidazo[1,2-A]pyridine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-A]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-A]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloroimidazo[1,2-A]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 5-position in 5-Chloroimidazo[1,2-A]pyridin-2-amine enhances its reactivity and allows for unique substitution reactions that are not possible with other similar compounds. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQJESYHGLHPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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